molecular formula C16H24ClNO B3078375 4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride CAS No. 1050509-59-5

4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride

Cat. No.: B3078375
CAS No.: 1050509-59-5
M. Wt: 281.82 g/mol
InChI Key: GCVNQZLIDUDCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C16H23NO•HCl and a molecular weight of 281.82 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a piperidine ring (a six-membered ring with one nitrogen atom), which is substituted at one carbon with a methyl group linked to a tetrahydro-1-naphthalenol moiety via an ether linkage .

Scientific Research Applications

Piperidine Derivatives in Pharmacology

  • Piperidine derivatives, such as piperazines and piperidines, are explored for their pharmacological potential, including their psychoactive properties. These compounds have been found in illegal drug products and have varying legal consequences depending on their use and effects. Piperidine-based compounds are investigated for their applications in treating conditions such as pain, neurological disorders, and possibly as non-nucleoside HIV-1 reverse transcriptase inhibitors due to their interaction with biological targets (Biliński et al., 2012).

Therapeutic Potential in Neurology

  • Certain piperidine analogs are studied for their potential in enhancing memory and cognitive functions through interactions with specific neurotransmitter receptors, such as dopamine and serotonin receptors. These interactions suggest a possible role in treating memory disorders and cognitive impairments associated with neurological conditions (Braszko, 2010).

Role in Cancer Research

  • Piperidine derivatives are also explored for their anticancer properties. Some compounds exhibit mechanisms that could be beneficial in developing new cancer therapies. These mechanisms include interaction with DNA or modulation of specific pathways involved in cancer cell proliferation and survival (Gong et al., 2016).

Antimicrobial and Antiviral Applications

  • The chemical structure of piperidine derivatives lends itself to antimicrobial and antiviral activities, making these compounds subjects of research for developing new treatments for infectious diseases. Studies explore their efficacy against various microbial and viral pathogens, providing insights into their potential therapeutic applications (Singh et al., 2020).

Safety and Hazards

This compound is labeled as an irritant, indicating that it can cause irritation to the skin, eyes, or respiratory tract . As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13;/h3,5,7,13,17H,1-2,4,6,8-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVNQZLIDUDCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2OCC3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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